ジナフトフルアンズ

Dinaphthofuransは、2つのナフタレン環とフラン環が融合した多環式芳��族炭化水素(PAH)であり、特異な電子構造と熱的安定性を有する。その分子骨格は、π電子系の拡張により優れた電荷輸送特性を示し、有機エレクトロニクス分野での応用が注目されている。また、高い光安定性と蛍光特性を持つため、光学材料やセンサー技術における中間体としての利点がある。合成においては、付加-脱離反応経路を介した高収率な製造が可能で、構造の多様性により機能性材料の設計柔軟性が向上する。化学的反応性は制御されやすく、特定の置換基導入によって物性を調整できる点も特徴である。

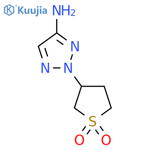

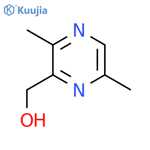

| 構造 | 化学名 | CAS | MF |

|---|---|---|---|

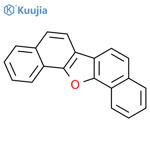

|

Dinaphtho[1,2-b:2',1'-d]furan | 239-69-0 | C20H12O |

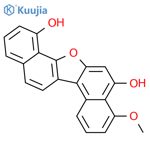

|

Xylarianaphthol 1 | 1620084-30-1 | C21H14O4 |

関連文献

-

Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723

-

2. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757

-

Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133

-

Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178

-

5. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656

推奨される供給者

-

Jiangsu Xinsu New Materials Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Hubei Henglvyuan Technology Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Heyuan Broad Spectrum Biotechnology Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Jiangxi Boyang Pharmaceutical Chemical Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Henan Dongyan Pharmaceutical Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

おすすめ商品